molecular formula C13H19BO3 B14771690 (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid

(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid

Cat. No.: B14771690
M. Wt: 234.10 g/mol
InChI Key: ZOUXJSFTSNYUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclohexyloxy group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic reagent with a borate ester. One common method is the reaction of a Grignard reagent, such as 3-(cyclohexyloxy)-4-methylphenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19BO3

Molecular Weight

234.10 g/mol

IUPAC Name

(3-cyclohexyloxy-4-methylphenyl)boronic acid

InChI

InChI=1S/C13H19BO3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6H2,1H3

InChI Key

ZOUXJSFTSNYUNY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC2CCCCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.